5,8,11,14-Heneicosatetraynoic acid
CAS No.: 19960-58-8
Cat. No.: VC20753512
Molecular Formula: C21H26O2
Molecular Weight: 310.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 19960-58-8 |
---|---|
Molecular Formula | C21H26O2 |
Molecular Weight | 310.4 g/mol |
IUPAC Name | henicosa-5,8,11,14-tetraynoic acid |
Standard InChI | InChI=1S/C21H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23/h2-6,9,12,15,18-20H2,1H3,(H,22,23) |
Standard InChI Key | UEJNSDDZSLEWPA-UHFFFAOYSA-N |
SMILES | CCCCCCC#CCC#CCC#CCC#CCCCC(=O)O |
Canonical SMILES | CCCCCCC#CCC#CCC#CCC#CCCCC(=O)O |
Chemical Structure and Properties
5,8,11,14-Heneicosatetraynoic acid is a 21-carbon fatty acid with four triple bonds positioned at carbons 5, 8, 11, and 14 of the carbon chain. This unique structural arrangement distinguishes it from more common fatty acids and contributes to its distinctive chemical behavior.
Basic Chemical Information
The compound is characterized by the following properties:
Property | Value |
---|---|
CAS Number | 19960-58-8 |
Molecular Formula | C21H26O2 |
Molecular Weight | 310.4 g/mol |
IUPAC Name | henicosa-5,8,11,14-tetraynoic acid |
SMILES Notation | CCCCCCC#CCC#CCC#CCC#CCCCC(=O)O |
InChIKey | UEJNSDDZSLEWPA-UHFFFAOYSA-N |
The compound features a linear structure with triple bonds that significantly influence its physical and chemical properties. Unlike more common fatty acids with double bonds, the triple bond arrangement affects molecular flexibility and creates unique reactivity patterns that may influence its biochemical behavior in biological systems.
Structural Characteristics
The molecular architecture of 5,8,11,14-Heneicosatetraynoic acid includes a carboxylic acid functional group at one end of the 21-carbon chain, with four acetylenic (triple) bonds at positions 5, 8, 11, and 14. This arrangement creates a relatively rigid structure compared to fatty acids with double bonds, which can adopt various conformations due to potential for rotation around single bonds adjacent to double bonds.
Metabolism and Biological Implications
Inflammatory Response Modulation
The structural features of 5,8,11,14-Heneicosatetraynoic acid suggest potential roles in modulating inflammatory responses. Derivatives of similar compounds have been shown to influence the production of pro-inflammatory mediators in human endothelial cells. The multiple triple bonds in this compound may affect its interaction with enzymes involved in the production of inflammation-related signaling molecules.
Studies on related fatty acids have demonstrated effects on inflammation, platelet aggregation, and tumor growth through mechanisms involving arachidonate metabolism . While direct evidence for 5,8,11,14-Heneicosatetraynoic acid is limited, structural similarities suggest potential parallels in biological activity.
Research Findings and Applications
Comparative Studies with Related Compounds
The biological significance of 5,8,11,14-Heneicosatetraynoic acid can be partly understood through comparisons with related fatty acids. For example, 5,8,11,14-eicosatetraynoic acid (ETYA) has been extensively studied for its effects on lipid metabolism, including:
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Hypocholesterolemic effects in animals and humans
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Inhibition of desaturase enzymes
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Modulation of arachidonate metabolism
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Effects on inflammation and platelet aggregation
These findings suggest potential research directions for 5,8,11,14-Heneicosatetraynoic acid, which may share some biological activities due to structural similarities.
Comparative Analysis with Other Fatty Acids
Structural Comparisons
5,8,11,14-Heneicosatetraynoic acid differs from other fatty acids in several key aspects:
The presence of triple bonds rather than double bonds distinguishes 5,8,11,14-Heneicosatetraynoic acid from more common polyunsaturated fatty acids and affects physical properties such as melting point, solubility, and molecular conformation.
Functional Distinctions
While saturated fatty acids like heneicosanoic acid function primarily as energy storage and structural components, polyunsaturated fatty acids with multiple double or triple bonds often serve as precursors for signaling molecules . The unique triple bond arrangement in 5,8,11,14-Heneicosatetraynoic acid may confer specific functional properties:
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Potential inhibition of enzymes involved in eicosanoid synthesis
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Altered membrane fluidity when incorporated into phospholipids
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Different susceptibility to oxidation compared to analogous fatty acids with double bonds
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Unique interactions with fatty acid-binding proteins and nuclear receptors
These functional distinctions highlight the importance of studying 5,8,11,14-Heneicosatetraynoic acid separately from more common fatty acids, despite structural similarities.
Analytical Methods for Detection and Quantification
Chromatographic Techniques
Detection and quantification of 5,8,11,14-Heneicosatetraynoic acid in biological samples typically employ chromatographic methods similar to those used for other fatty acids. Gas chromatography-mass spectrometry (GC-MS) has been used extensively for fatty acid analysis, including unusual fatty acids with multiple unsaturations .
The characteristic fragmentation pattern of 5,8,11,14-Heneicosatetraynoic acid in mass spectrometry can provide specific markers for identification. The presence of four triple bonds creates distinctive fragmentation patterns that differ from those of fatty acids with double bonds.
Spectroscopic Identification
Infrared and nuclear magnetic resonance spectroscopy can provide additional structural confirmation of 5,8,11,14-Heneicosatetraynoic acid:
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Triple bonds show characteristic IR absorption bands around 2100-2260 cm^-1
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^13C NMR spectroscopy reveals distinctive chemical shifts for carbon atoms in triple bonds
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^1H NMR patterns differ significantly between triple-bond-containing and double-bond-containing fatty acids
These spectroscopic methods, combined with chromatographic techniques, enable reliable identification and quantification of 5,8,11,14-Heneicosatetraynoic acid in complex biological matrices.
Current Research Limitations and Future Directions
Research Gaps
Despite the potential biological significance of 5,8,11,14-Heneicosatetraynoic acid, several important research gaps remain:
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Limited studies on in vivo metabolism and distribution
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Insufficient data on interactions with enzymatic systems
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Unclear relationship to disease states and pathophysiological processes
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Few investigations into potential therapeutic applications
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Incomplete understanding of structure-activity relationships
Addressing these gaps would significantly advance our understanding of this unusual fatty acid and its potential biological roles.
Future Research Opportunities
Several promising research directions could expand knowledge of 5,8,11,14-Heneicosatetraynoic acid:
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Comprehensive metabolomic studies to identify metabolites and metabolic pathways
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Investigation of effects on inflammatory signaling cascades
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Evaluation of potential roles in cardiovascular disease and other inflammation-related conditions
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Exploration of synthetic derivatives with enhanced biological activities
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Development of analytical methods for reliable quantification in various biological samples
These research opportunities could reveal new insights into the biological significance of this unique fatty acid and potentially lead to novel therapeutic applications.
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